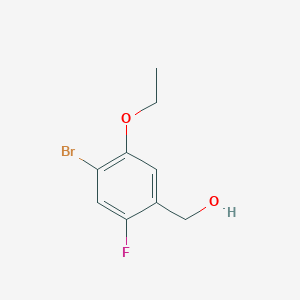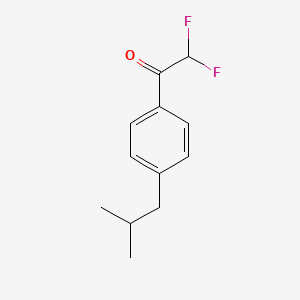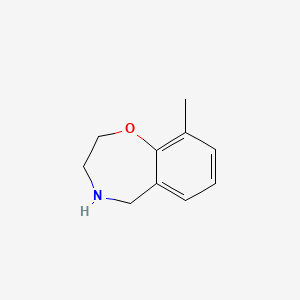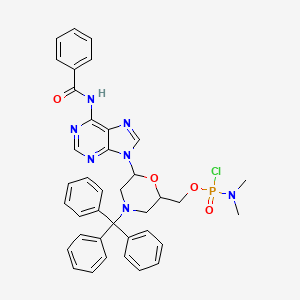
(4-Bromo-5-ethoxy-2-fluorophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-5-ethoxy-2-fluorophenyl)methanol is an organic compound with the molecular formula C9H10BrFO2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with bromine, ethoxy, and fluorine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-ethoxy-2-fluorophenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and ethyl bromide.
Ethoxylation: The 4-bromo-2-fluoroaniline undergoes ethoxylation using ethyl bromide in the presence of a base such as potassium carbonate to form 4-bromo-5-ethoxy-2-fluoroaniline.
Reduction: The 4-bromo-5-ethoxy-2-fluoroaniline is then reduced using a reducing agent like sodium borohydride to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-5-ethoxy-2-fluorophenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to remove the bromine or fluorine substituents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: The major products include 4-bromo-5-ethoxy-2-fluorobenzaldehyde and 4-bromo-5-ethoxy-2-fluorobenzoic acid.
Reduction: The major products include 4-ethoxy-2-fluorophenylmethanol and 4-bromo-5-ethoxy-2-fluorocyclohexanol.
Substitution: The major products depend on the nucleophile used, such as 4-methoxy-5-ethoxy-2-fluorophenylmethanol.
Aplicaciones Científicas De Investigación
(4-Bromo-5-ethoxy-2-fluorophenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Bromo-5-ethoxy-2-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, while the bromine and fluorine substituents can enhance its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Bromo-2-fluorophenyl)methanol
- (4-Bromo-5-methoxy-2-fluorophenyl)methanol
- (4-Bromo-5-ethoxy-2-chlorophenyl)methanol
Uniqueness
(4-Bromo-5-ethoxy-2-fluorophenyl)methanol is unique due to the combination of bromine, ethoxy, and fluorine substituents on the phenyl ring. This combination imparts specific chemical and physical properties that can be advantageous in certain applications, such as increased lipophilicity and enhanced reactivity in substitution reactions.
Propiedades
Fórmula molecular |
C9H10BrFO2 |
|---|---|
Peso molecular |
249.08 g/mol |
Nombre IUPAC |
(4-bromo-5-ethoxy-2-fluorophenyl)methanol |
InChI |
InChI=1S/C9H10BrFO2/c1-2-13-9-3-6(5-12)8(11)4-7(9)10/h3-4,12H,2,5H2,1H3 |
Clave InChI |
KYCWSMPNTGLBCU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C(=C1)CO)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Bromophenyl)methyl]oxetane](/img/structure/B12089794.png)
![1-[(3-Bromo-4-methylphenyl)methyl]azetidine](/img/structure/B12089812.png)





![[(3-Fluoro-4-methylphenyl)methyl]hydrazine](/img/structure/B12089841.png)
![3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12089849.png)
![3-[2'-Deoxy-5'-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3'-CE phosphoramidite](/img/structure/B12089851.png)
![tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)piperidine-1-carboxylate](/img/structure/B12089871.png)



